LogP Differentiation: Enhanced Lipophilicity vs. Mono-Halogenated and Non-Fluorinated Analogs
The target compound exhibits a computed XLogP3-AA value of 3.8, reflecting the additive effect of bromo and fluoro substituents on the biphenyl scaffold [1]. This value is significantly higher than that of the non-fluorinated analog 4-biphenylcarboxaldehyde, which has a cLogP of approximately 3.35-3.40 . The increased lipophilicity (ΔLogP ≈ +0.4) can enhance membrane permeability in a cellular context, a critical parameter in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 |
| Comparator Or Baseline | 4-Biphenylcarboxaldehyde: cLogP ≈ 3.35-3.40 |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.45 |
| Conditions | Computed using XLogP3 3.0 (PubChem) for target and ChemExper/ACD/Labs for comparator |
Why This Matters
A higher logP value (3.8) indicates greater lipophilicity, which can be a decisive factor when optimizing a lead compound for improved passive membrane diffusion and oral bioavailability.
- [1] PubChem. (2025). Compound Summary for CID 163198089: 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde. View Source
